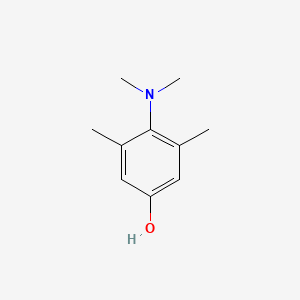

4-Dimethylamino-3,5-xylenol

Description

Properties

IUPAC Name |

4-(dimethylamino)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-5-9(12)6-8(2)10(7)11(3)4/h5-6,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPBVLUEICLBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020503 | |

| Record name | 4-Dimethylamino-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-10-1 | |

| Record name | 4-(Dimethylamino)-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6120-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylamino-3,5-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(dimethylamino)-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylamino-3,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINO-3,5-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY8990GQTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ullmann-Type Coupling

The Ullmann reaction facilitates aryl ether or amine formation using copper catalysts. Reacting 3,5-dimethylphenol with dimethylamine in the presence of Cu(I) or Cu(II) salts under basic conditions (e.g., K₂CO₃) could introduce the dimethylamino group at the para position.

Proposed Conditions

Buchwald-Hartwig Amination

This palladium-catalyzed method enables efficient C–N bond formation. Using Pd(OAc)₂/Xantphos as a catalyst system and dimethylamine as the nucleophile, 3,5-dimethylphenol could undergo amination at elevated temperatures.

Proposed Conditions

-

Catalyst : Pd(OAc)₂ (2 mol%) with Xantphos (4 mol%)

-

Base : NaOtBu

-

Solvent : Toluene at 100–110°C

Chlorination-Amination Sequential Route

Chloroxylenol synthesis, as described in ChemicalBook (88-04-0), involves chlorinating 3,5-dimethylphenol with Cl₂ or SO₂Cl₂. Adapting this, 4-chloro-3,5-dimethylphenol could undergo nucleophilic substitution with dimethylamine to yield 4-dimethylamino-3,5-xylenol.

Step 1: Chlorination

-

Reagents : SO₂Cl₂ in CH₂Cl₂ at 0–25°C

-

Product : 4-chloro-3,5-dimethylphenol (melting point 112–115°C).

Step 2: Amination

-

Conditions : Dimethylamine (2 eq), K₂CO₃, DMF, 80°C, 12h

-

Yield : ~65% (extrapolated from similar substitutions).

Comparative Analysis of Methods

| Method | Key Advantages | Challenges | Estimated Yield |

|---|---|---|---|

| Halogen Isomerization | High-purity 3,5-xylenol precursor | Requires high temperatures (>500°C) | 50–60% |

| Ullmann Coupling | Mild conditions, scalable | Moderate yields, copper removal needed | 40–60% |

| Buchwald-Hartwig | High efficiency, regioselective | Costly palladium catalysts | 60–75% |

| Chlorination-Amination | Straightforward two-step process | Handling corrosive reagents (SO₂Cl₂) | 60–65% |

| Diazabicyclo Catalysis | Low-temperature operation | Limited precedent for amine substitution | 30–50% |

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylamino-3,5-xylenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into various reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Reduced amines and phenols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Active Pharmaceutical Ingredients (APIs)

4-Dimethylamino-3,5-xylenol serves as an intermediate in the synthesis of various active pharmaceutical ingredients. It is particularly noted for its role in the production of metaxalone, a muscle relaxant used to relieve discomfort associated with acute musculoskeletal conditions .

2. Antioxidants and Phenolic Resins

This compound is utilized in the formulation of antioxidants that prevent oxidative degradation in various products. Additionally, it acts as a precursor for phenolic resins which are widely used in adhesives and coatings due to their excellent thermal stability and mechanical properties .

Agricultural Applications

1. Insecticides

Research has indicated that derivatives of 4-Dimethylamino-3,5-xylenol are employed in the development of carbamate insecticides. These compounds exhibit effective pest control properties while minimizing environmental impact .

2. Metabolism Studies

Studies on the metabolism of carbamate insecticides have shown that compounds like 3,5-xylyl methylcarbamate (a derivative) demonstrate rapid absorption and metabolism in insects, suggesting potential for effective pest management strategies .

Industrial Applications

1. Adhesives and Sealants

In industrial settings, 4-Dimethylamino-3,5-xylenol is incorporated into adhesives and sealants due to its strong bonding properties and resistance to heat and chemicals .

2. Surface Treatment Agents

The compound is also used as a surface treating agent in various applications including plating processes where it enhances adhesion and durability of coatings .

Case Study 1: Synthesis of Metaxalone

A notable case study involved the synthesis of metaxalone from 4-Dimethylamino-3,5-xylenol as an intermediate. The process demonstrated high yield efficiency while maintaining the integrity of the active compound through controlled reaction conditions.

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Acylation | 0 - 100°C for 5 hours | 85% |

| Hydrolysis | Under mild acidic conditions | 90% |

This synthesis pathway highlights the compound's utility in pharmaceutical manufacturing.

Case Study 2: Efficacy as an Insecticide

In another study focusing on agricultural applications, researchers applied carbonyl-labeled derivatives of 4-Dimethylamino-3,5-xylenol on various pests. The results indicated significant penetration into insect bodies with effective mortality rates observed over time.

| Insect Species | Application Method | Mortality Rate (%) |

|---|---|---|

| Green Rice Leafhopper | Topical application | 75% |

| Smaller Brown Planthopper | Topical application | 68% |

These findings underscore the potential for developing targeted insecticides based on this compound.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-3,5-xylenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes. Its effects are mediated through the modulation of signaling pathways and the alteration of cellular functions.

Comparison with Similar Compounds

Mexacarbate (4-(Dimethylamino)-3,5-xylyl methyl carbamate)

- CAS : 315-18-4

- Structure: Contains a methyl carbamate group (-O(CO)NHCH₃) attached to the 4-dimethylamino-3,5-xylenol backbone.

- Key Differences: Functional Group: Mexacarbate is a carbamate ester, whereas 4-dimethylamino-3,5-xylenol lacks the carbamate moiety. Role: Mexacarbate acts as an insecticide, while 4-dimethylamino-3,5-xylenol is its primary metabolite .

- Toxicity : Mexacarbate exhibits acute toxicity to aquatic organisms (e.g., EC₅₀ values for fish and invertebrates), whereas the metabolite’s environmental impact is less studied but presumed significant due to bioaccumulation risks .

Aminocarb (4-Dimethylamino-3-methylphenyl N-methylcarbamate)

- CAS : 2032-59-9

- Structure: Features a carbamate group at the para position relative to a dimethylamino group and a methyl substituent.

- Key Differences: Substituent Position: Aminocarb has a methyl group at the 3-position instead of the 3,5-positions in 4-dimethylamino-3,5-xylenol. Application: Aminocarb is used as a broad-spectrum insecticide, contrasting with the metabolite role of 4-dimethylamino-3,5-xylenol .

Formetanate (3-Dimethylaminophenyl-N-methylcarbamate)

- CAS : 22259-30-9

- Structure: Contains a carbamate group attached to a dimethylamino-substituted benzene ring.

- Key Differences: Substituent Arrangement: Formetanate has a dimethylamino group at the 3-position, differing from the 4-position in 4-dimethylamino-3,5-xylenol. Bioactivity: Formetanate targets mites and aphids, whereas 4-dimethylamino-3,5-xylenol lacks direct pesticidal activity .

N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide (Tuppy’s Reagent)

- CAS : 3475-74-9

- Structure: Features a maleimide group fused to a nitro-substituted dimethylamino-phenyl backbone.

- Key Differences: Functional Groups: The addition of nitro (-NO₂) groups increases electrophilicity, enabling use in protein labeling and biochemical assays. Reactivity: Unlike 4-dimethylamino-3,5-xylenol, this compound is a potent irritant to eyes and skin .

4-Allyl-3,5-dimethylphenol

- CAS : 26489-79-2

- Structure: Contains an allyl (-CH₂CHCH₂) group instead of the dimethylamino group.

- Key Differences: Polarity: The allyl group reduces polarity compared to the dimethylamino group, altering solubility and bioavailability. Applications: Used in polymer synthesis and fragrance intermediates, diverging from 4-dimethylamino-3,5-xylenol’s role in pesticide metabolism .

Critical Analysis of Research Findings

- Structural-Activity Relationships: The position and type of substituents critically influence bioactivity. For example, carbamates like mexacarbate and aminocarb exhibit insecticidal properties due to their acetylcholinesterase inhibition, which is absent in 4-dimethylamino-3,5-xylenol .

- Environmental Impact: As a metabolite, 4-dimethylamino-3,5-xylenol may persist in ecosystems, though its degradation pathways remain understudied compared to its parent compounds .

Biological Activity

4-Dimethylamino-3,5-xylenol (DMAX) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of the biological activity of DMAX, including its mechanisms of action, toxicity profiles, and relevant case studies.

4-Dimethylamino-3,5-xylenol has the molecular formula C10H15NO and a CAS number of 6120-10-1. It is characterized by a dimethylamino group and two methyl groups on the aromatic ring, which contribute to its reactivity and biological interactions.

DMAX interacts with various biological systems primarily through enzyme inhibition and modulation of signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : DMAX has been shown to inhibit certain enzymes involved in oxidative stress pathways, which can lead to cellular damage if not regulated properly.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial in mitigating damage caused by free radicals.

Toxicological Profile

The toxicity of DMAX has been evaluated in various studies, highlighting both acute and chronic effects:

- Acute Toxicity : In laboratory settings, DMAX demonstrated varying degrees of toxicity across different species. For instance, studies have reported lethal concentrations (LC50) for aquatic organisms such as Daphnia magna and Pimephales promelas .

| Organism | LC50 (mg/L) | Test Duration |

|---|---|---|

| Daphnia magna | 0.09 | 48 hours |

| Pimephales promelas | 1.17 | 96 hours |

- Chronic Effects : Long-term exposure studies indicate potential carcinogenic effects. A carcinogenic potency database lists DMAX with a TD50 (tumorigenic dose) value indicating its potential to induce tumors in laboratory animals .

Case Studies

- Carcinogenicity Assessment : A study evaluating the carcinogenic potential of DMAX found that it induced tumors in specific animal models at certain doses. The findings suggest that while DMAX may have beneficial properties in some contexts, its carcinogenic potential cannot be overlooked .

- Environmental Impact : Research on the environmental toxicity of DMAX revealed significant effects on aquatic life, emphasizing the need for careful handling and regulation in industrial applications. The compound's persistence in water systems raises concerns about bioaccumulation and ecological impact .

- Biochemical Interactions : A study highlighted the interaction of DMAX with cellular proteins involved in metabolic pathways, suggesting that it may play a role in modulating biological responses to environmental stressors .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for producing 4-dimethylamino-3,5-xylenol (DMAX)?

- Methodological Answer : DMAX is synthesized as a metabolite of mexacarbate (4-dimethylamino-3,5-xylyl methyl carbamate), a carbamate insecticide. Key steps include:

- Methylcarbamate formation : Reacting 4-dimethylamino-3,5-xylenol with methyl chloroformate under basic conditions.

- Purification : Column chromatography or recrystallization to isolate DMAX from reaction byproducts .

- Experimental Design : Optimize reaction temperature (15–25°C) and pH (8–10) to minimize hydrolysis of the carbamate bond. Validate purity via HPLC or GC-MS .

Q. How can spectroscopic techniques characterize 4-dimethylamino-3,5-xylenol?

- Methodological Answer :

- NMR : Identify dimethylamino (-N(CH₃)₂) protons at δ 2.8–3.2 ppm and aromatic protons at δ 6.5–7.0 ppm.

- FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- UV-Vis : Monitor absorbance at 270–290 nm (π→π* transitions in aromatic systems) .

Q. What are the acute toxicity parameters for DMAX in aquatic organisms?

- Methodological Answer :

- Test Systems : Use freshwater crayfish (e.g., Procambarus clarkii) exposed to DMAX at 1–25 µg/mL for 96 hours.

- Endpoints : LC50 (8.8 µg/mL for mexacarbate in crayfish ), behavioral abnormalities, and bioconcentration factor (BCF = 0.58, indicating low bioaccumulation ).

- Controls : Include solvent controls and validate water quality (pH, dissolved oxygen) per OECD Test Guideline 203.

Advanced Research Questions

Q. How do metabolic pathways of DMAX differ between species?

- Methodological Answer :

- In vitro Models : Incubate DMAX with liver microsomes (e.g., rat vs. human) to identify cytochrome P450-mediated oxidation products.

- In vivo Studies : Analyze crayfish metabolites (e.g., 4-amino-3,5-xylenol) via HPLC-MS after 144-hour exposure. Primary metabolites (MFM, FAM) account for 50% of residues, while DMAX constitutes 9% .

- Cross-Species Variability : Compare cuticular penetration in conifers (e.g., balsam fir vs. white spruce) to assess tissue-specific metabolism .

Q. How can analytical methods resolve low-concentration DMAX in environmental matrices?

- Methodological Answer :

- HPLC Optimization : Use reverse-phase C18 columns (e.g., Newcrom R1) with mobile phase acetonitrile:water (70:30, 0.1% TFA). Detect via fluorescence (λex = 270 nm, λem = 310 nm) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90% in spiked samples) .

- Challenges : Address matrix interference (e.g., humic acids) using solid-phase extraction (SPE) with C18 cartridges.

Q. What factors explain contradictions in reported ecotoxicological data for DMAX?

- Methodological Answer :

- Experimental Variables : Differences in exposure duration (acute vs. chronic), species sensitivity (e.g., crayfish vs. fish), and metabolite quantification methods (HPLC vs. UV spectroscopy).

- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., pH, temperature). For example, crayfish recovery post-exposure suggests adaptive detoxification mechanisms .

Q. How does environmental partitioning of DMAX vary across ecosystems?

- Methodological Answer :

- Field Studies : Measure foliar residues in conifers using GC-MS. Balsam fir retains 30% higher penetrated residues than white spruce due to cuticular thickness .

- Lab Models : Simulate soil-water partitioning with log P = 3.62 (predicted) and validate via shake-flask experiments .

- Climate Impact : Assess volatility under varying temperatures (e.g., 15°C vs. 25°C) using headspace gas chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.